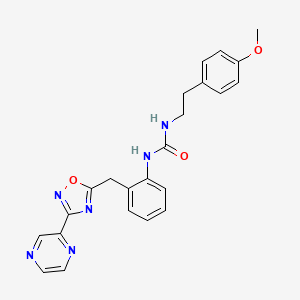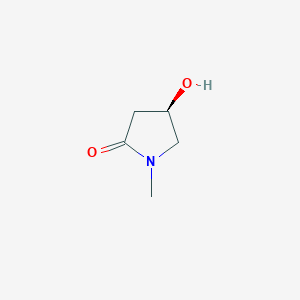
2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine is a chemical compound with the CAS Number: 223699-36-3 . It has a molecular weight of 176.26 and its IUPAC name is 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-ylamine .
Synthesis Analysis
A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of this compound . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis
The molecular structure of this compound was modeled and the 1H and 13C NMR chemical shifts were estimated . The magnetic shielding tensors were calculated by the standard GIAO method using the B3LYP/6-31G (d,p)-optimized molecular geometry parameters .Chemical Reactions Analysis
The key stage of the synthesis of this compound is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Physical and Chemical Properties Analysis
The physical form of this compound is oil . The predicted boiling point is 305.2±37.0 °C and the predicted density is 1.053±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Biological Activity
The compound 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine, belonging to the class of 2,3-benzodiazepines, demonstrates its significance in the realm of heterocyclic chemistry and biological research. Research in this domain is vital as it has the potential to uncover new medications for diseases currently without cure, including certain cancer types. The exploration of 2,3-benzodiazepine analogues and their bioisosteric replacements with five-membered nitrogen heterocycles has resulted in various diazepine and triazepine derivatives. These compounds have shown significant biological efficacy, indicating their potential in medical and antibacterial applications due to the ongoing challenge of multiresistant pathogens (Földesi, Volk, & Milen, 2018).
Antidepressant Efficacy and Mechanism
Another aspect of 2,3-benzodiazepines' application is their use in understanding the antidepressant efficacy of related compounds. For example, benzodiazepines like alprazolam have shown significant antidepressant effects, which are comparable to standard antidepressants. These effects are consistent with the GABA theory of depression, highlighting the importance of gamma-amino butyric acid (GABA) activity augmentation. This research provides insights into alternative treatment options for depressive disorders, especially for patients where standard medications are contraindicated or ineffective (Petty, Trivedi, Fulton, & Rush, 1995).
Structural and Synthetic Studies
Research into the configurational isomerism of compounds related to this compound provides fundamental insights into the structural basis of their biological activities. Studies focusing on cyclic tetraamines reveal the complexity of these compounds' structures and the potential for diverse biological interactions, underscoring the importance of detailed structural analysis in drug development (Curtis, 2012).
Chemistry and Activity of 3-Benzazepines
Further research into the chemistry and biological activity of 3-benzazepines, which are structurally related to this compound, has led to the discovery of compounds with cytotoxic effects against leukemia cells. These findings are crucial for the development of new therapeutic agents against cancer and other diseases, highlighting the potential of 3-benzazepines in drug discovery (Kawase, Saito, & Motohashi, 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1,3,4,5-tetrahydro-2-benzazepin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-6-2-3-9-4-5-11(12)7-10(9)8-13/h4-5,7H,2-3,6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHXNQDSJIDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C(C1)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)


![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)



![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)
![3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2615680.png)
![2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2615683.png)
